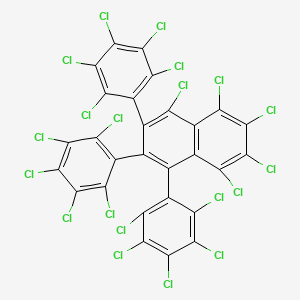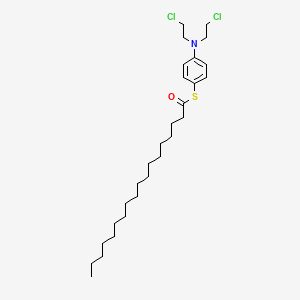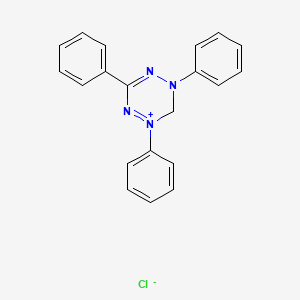
1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium chloride is a chemical compound with the molecular formula C20H17ClN4. It is a member of the tetrazine family, which is known for its unique chemical properties and applications in various fields such as chemistry, biology, and materials science .
Preparation Methods
The synthesis of 1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium chloride typically involves the reaction of 1,3,5-triarylformazans with aldehydes in an acidic medium, followed by treatment with a base . This process results in the formation of the tetrazin-1-ium salt, which can be further purified and isolated. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: It can be reduced to form leuco bases, which can be further oxidized to verdazyl radicals.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include formaldehyde, hydrazine, and various oxidizing and reducing agents. The major products formed from these reactions include pyrazoles, phenanthroimidazoles, and other heterocyclic compounds .
Scientific Research Applications
1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium chloride involves its ability to participate in various chemical reactions, such as cycloaddition and substitution. These reactions are facilitated by the compound’s unique electronic structure, which allows it to act as both a nucleophile and an electrophile . The molecular targets and pathways involved in these reactions are still being studied, but they are believed to involve interactions with various biological molecules and enzymes .
Comparison with Similar Compounds
1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium chloride can be compared with other similar compounds, such as:
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: This compound has a similar structure but different chemical properties and applications.
1,3,5-Triazine derivatives: These compounds share some structural similarities but have different reactivity and uses.
1,2,4,5-Tetrazine derivatives: These compounds are closely related and have similar applications in chemistry and materials science.
The uniqueness of this compound lies in its specific electronic structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry .
Properties
CAS No. |
72024-84-1 |
|---|---|
Molecular Formula |
C20H17ClN4 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
2,4,6-triphenyl-3H-1,2,4,5-tetrazin-2-ium;chloride |
InChI |
InChI=1S/C20H17N4.ClH/c1-4-10-17(11-5-1)20-21-23(18-12-6-2-7-13-18)16-24(22-20)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 |
InChI Key |
YGSBQPHRKMWOCE-UHFFFAOYSA-M |
Canonical SMILES |
C1N(N=C(N=[N+]1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide](/img/structure/B14458914.png)
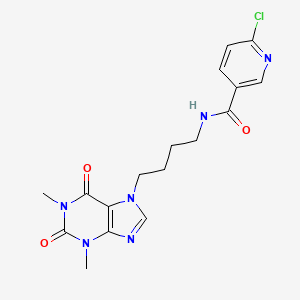

![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
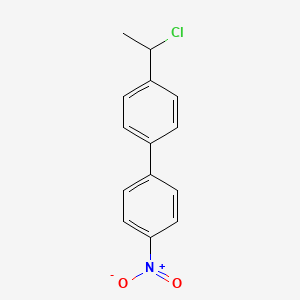
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
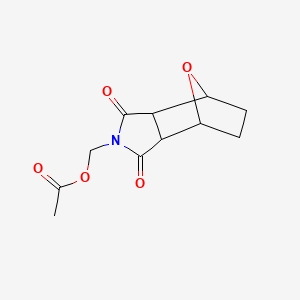
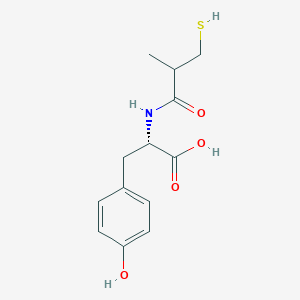
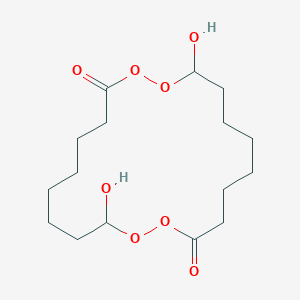
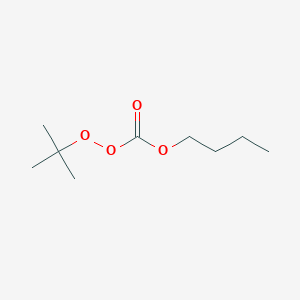
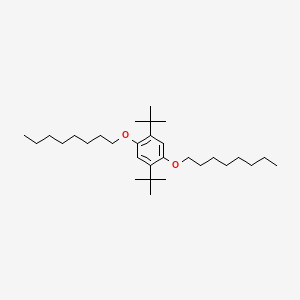
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
